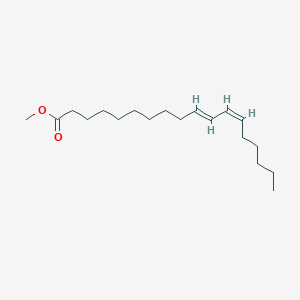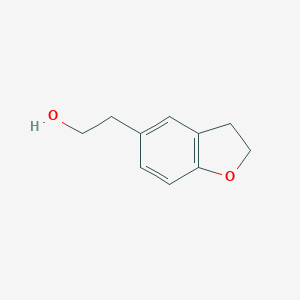
2-(2,3-Dihydrobenzofuran-5-yl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans has been achieved through a nickel/bisoxazoline-catalyzed intramolecular asymmetric addition of aryl halides to unactivated ketones. This method provides the dihydrobenzofurans with a chiral tertiary alcohol at the C-3 position in good yields and excellent enantioselectivities, with up to 92% yield and 98% ee. The process is scalable and maintains its efficiency and selectivity on a gram-scale .
Another approach for synthesizing dihydrobenzofuran derivatives involves the iodocyclization of 2-(1-alkynyl)benzylic alcohols. This method produces iodo-substituted isochromenes and dihydroisobenzofurans under mild conditions, with the regiochemical outcome depending on the substitution pattern of the starting material. Substrates with a tertiary alcoholic group favor the formation of dihydroisobenzofurans due to the gem-dialkyl effect .
Molecular Structure Analysis
The molecular structure of dihydrobenzofuran derivatives can be elucidated using NMR spectroscopy. In one study, the relative configuration of the substituents on the dihydrofurane moiety of 2,3-disubstituted 2,3-dihydrobenzofurans was assigned using this technique. The key step in the synthesis of these diastereomers involved the chemoselective reduction of a tertiary alcohol .
Chemical Reactions Analysis
The chemical reactivity of dihydrobenzofuran derivatives varies depending on the functional groups present. For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes, which are synthesized by alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols, can be rearranged into 3-R-benzo[b]furan derivatives when treated with ethanolic HCl solution. However, these compounds cannot be transformed into dibenzoxazulenium salts, indicating a limitation in their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrobenzofuran derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a chiral tertiary alcohol, for example, can significantly affect the compound's optical properties and enantioselectivity in reactions. The iodocyclization method mentioned earlier also highlights the importance of the substitution pattern on the starting material, which determines the regiochemical outcome and, consequently, the physical properties of the resulting compounds .
Aplicaciones Científicas De Investigación
Synthesis of Benzofuran Derivatives :
- A study by Gutnov et al. (1999) discussed the synthesis of benzofuran derivatives, which are important in pharmaceutical and chemical industries. They achieved this by rearranging 2-hydroxyaryl(5-methylfur-2-yl)alkanes into corresponding benzofuran derivatives (Gutnov et al., 1999).
Stereoselective Synthesis of Benzofurans :
- Vinosha et al. (2012) developed a protocol for the stereoselective construction of trans-2,3-dihydrobenzofurans. This process is significant for the efficient and selective synthesis of these compounds, which have numerous applications in medicinal chemistry (Vinosha et al., 2012).
Synthesis of Bioactive Compounds :
- Chagarovskiy et al. (2016) elaborated on the transformation of alcohol moiety in 2-(pyrazolyl)ethanols to produce potent bioactive compounds. This indicates the utility of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol in the development of new pharmaceuticals (Chagarovskiy et al., 2016).
High-Temperature Water Reactions :
- Bagnell et al. (1996) studied the reactions of allyl phenyl ether in high-temperature water, transforming it into various compounds, including 2-methyl-2,3-dihydrobenzofuran. Their work highlights the potential for environmentally benign alternatives in chemical transformations (Bagnell et al., 1996).
Anticancer Activity :
- Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating them for potential anticancer activity. They found that some of these compounds showed promising activity against leukemia and breast cancer cell lines (Pieters et al., 1999).
Synthesis of Functionalized Benzofurans :
- Gabriele et al. (2008) reported a novel synthesis method for functionalized benzofurans, demonstrating the versatility of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol in creating a range of chemically diverse structures (Gabriele et al., 2008).
Direcciones Futuras
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that 2-(2,3-Dihydrobenzofuran-5-yl)ethanol and related compounds may have promising future applications in medicine and biochemistry.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIYKHOHYJGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611466 | |
| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzofuran-5-yl)ethanol | |
CAS RN |
87776-76-9 | |
| Record name | 2,3-Dihydro-5-benzofuranethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87776-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dihydro-5-benzofuranethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV4R6X27DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


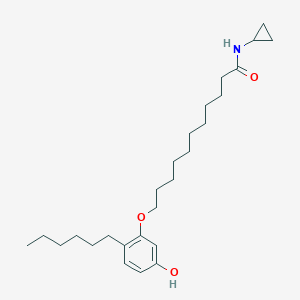
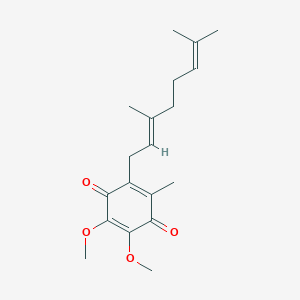

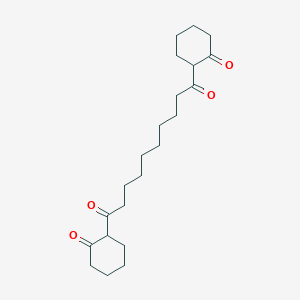
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
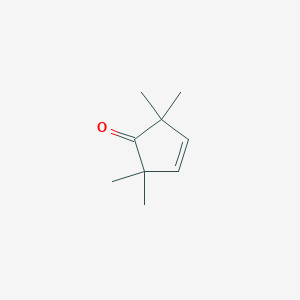
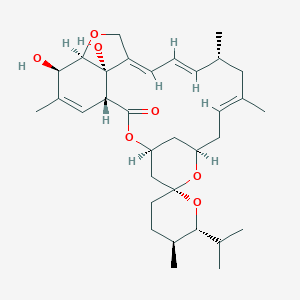
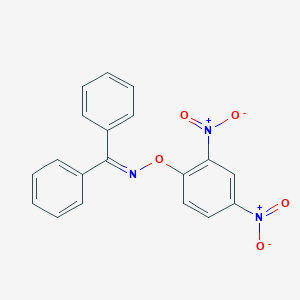
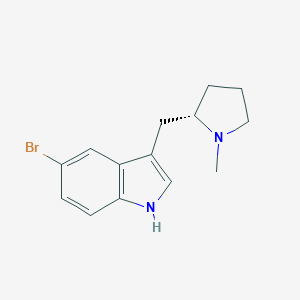
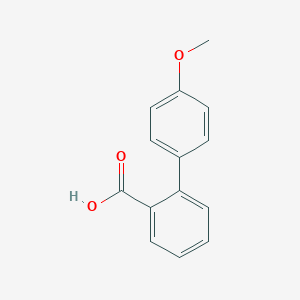
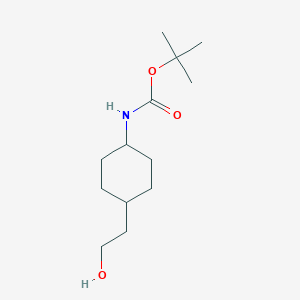
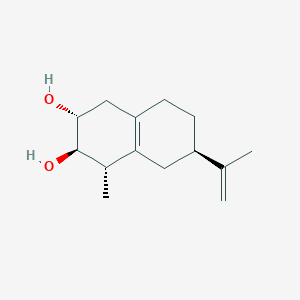
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
